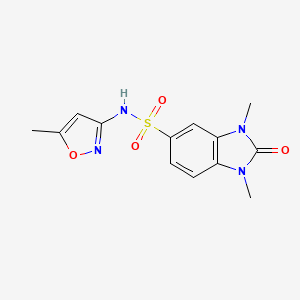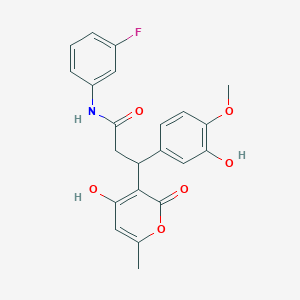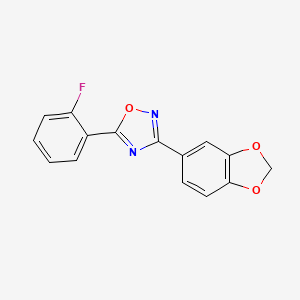
1,3-dimethyl-N-(5-methyl-1,2-oxazol-3-yl)-2-oxo-2,3-dihydro-1H-benzimidazole-5-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3-DIMETHYL-N-(5-METHYL-3-ISOXAZOLYL)-2-OXO-2,3-DIHYDRO-1H-BENZIMIDAZOLE-5-SULFONAMIDE is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a benzimidazole core, an isoxazole ring, and sulfonamide functionality. These structural features contribute to its diverse chemical reactivity and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-DIMETHYL-N-(5-METHYL-3-ISOXAZOLYL)-2-OXO-2,3-DIHYDRO-1H-BENZIMIDAZOLE-5-SULFONAMIDE typically involves multi-step organic reactions. The process begins with the preparation of the benzimidazole core, followed by the introduction of the isoxazole ring and sulfonamide group. Common reagents used in these reactions include methylating agents, oxidizing agents, and sulfonating agents. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the desired scale of production, cost-effectiveness, and environmental considerations. Industrial synthesis may also incorporate advanced techniques such as microwave-assisted synthesis or flow chemistry to enhance reaction efficiency and reduce production time.
Chemical Reactions Analysis
Types of Reactions
1,3-DIMETHYL-N-(5-METHYL-3-ISOXAZOLYL)-2-OXO-2,3-DIHYDRO-1H-BENZIMIDAZOLE-5-SULFONAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states, potentially altering its biological activity.
Reduction: Reduction reactions can modify the functional groups, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions may vary, but typically involve controlled temperatures, specific solvents, and sometimes catalysts to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield higher oxidation state derivatives, while substitution reactions can introduce new functional groups, leading to a variety of substituted benzimidazole derivatives.
Scientific Research Applications
1,3-DIMETHYL-N-(5-METHYL-3-ISOXAZOLYL)-2-OXO-2,3-DIHYDRO-1H-BENZIMIDAZOLE-5-SULFONAMIDE has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It may be studied for its potential biological activities, such as antimicrobial, antifungal, or anticancer properties.
Medicine: Research may explore its potential as a therapeutic agent, particularly in the development of new drugs targeting specific diseases.
Industry: The compound can be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 1,3-DIMETHYL-N-(5-METHYL-3-ISOXAZOLYL)-2-OXO-2,3-DIHYDRO-1H-BENZIMIDAZOLE-5-SULFONAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting or activating their functions. This interaction can lead to various biological effects, such as inhibition of microbial growth or induction of cell death in cancer cells. The exact molecular targets and pathways involved depend on the specific biological context and the compound’s structural features.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 1,3-DIMETHYL-N-(5-METHYL-3-ISOXAZOLYL)-2-OXO-2,3-DIHYDRO-1H-BENZIMIDAZOLE-5-SULFONAMIDE include other benzimidazole derivatives, isoxazole-containing compounds, and sulfonamides. Examples include:
Benzimidazole derivatives: Compounds with similar core structures but different substituents.
Isoxazole-containing compounds: Molecules with the isoxazole ring but varying other functional groups.
Sulfonamides: Compounds with the sulfonamide group but different core structures.
Uniqueness
The uniqueness of 1,3-DIMETHYL-N-(5-METHYL-3-ISOXAZOLYL)-2-OXO-2,3-DIHYDRO-1H-BENZIMIDAZOLE-5-SULFONAMIDE lies in its combination of structural features, which confer distinct chemical reactivity and potential biological activities. The presence of the benzimidazole core, isoxazole ring, and sulfonamide group in a single molecule allows for diverse interactions with biological targets and a wide range of chemical modifications.
Properties
Molecular Formula |
C13H14N4O4S |
|---|---|
Molecular Weight |
322.34 g/mol |
IUPAC Name |
1,3-dimethyl-N-(5-methyl-1,2-oxazol-3-yl)-2-oxobenzimidazole-5-sulfonamide |
InChI |
InChI=1S/C13H14N4O4S/c1-8-6-12(14-21-8)15-22(19,20)9-4-5-10-11(7-9)17(3)13(18)16(10)2/h4-7H,1-3H3,(H,14,15) |
InChI Key |
KESHGUGZSWYJSI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NO1)NS(=O)(=O)C2=CC3=C(C=C2)N(C(=O)N3C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[2-(4-benzyl-2,2-dimethyltetrahydro-2H-pyran-4-yl)ethyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B11056183.png)
![N-{7-[(3-fluorophenyl)carbonyl]-2,3-dihydro-1,4-benzodioxin-6-yl}cyclopropanecarboxamide](/img/structure/B11056190.png)

![6-(4-Propoxyphenyl)-3-(thiophen-3-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B11056199.png)
![6-[(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)methyl]-3-(propan-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B11056206.png)
![1-methyl-N-[4-(morpholin-4-ylcarbonyl)phenyl]-3-propyl-1H-pyrazole-5-carboxamide](/img/structure/B11056212.png)
![4-{[4-(4-Fluorophenyl)piperazin-1-yl]carbonyl}-1-oxaspiro[4.5]decan-2-one](/img/structure/B11056220.png)
![N-(3,4-dichlorophenyl)-1-(4-methoxyphenyl)-4-(4-methylphenyl)-5,6,7,8-tetrahydro-2a,4a-diazacyclopenta[cd]azulene-2-carboxamide](/img/structure/B11056221.png)
![N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-7-(1H-tetrazol-1-yl)dibenzo[b,d]furan-2-sulfonamide](/img/structure/B11056233.png)

![1-(4-chlorophenyl)-7'-nitro-1',2',3',3a'-tetrahydro-2H,5'H-spiro[pyrimidine-5,4'-pyrrolo[1,2-a]quinoline]-2,4,6(1H,3H)-trione](/img/structure/B11056246.png)
![Morpholine, 4-[[4-methyl-5-[[2-oxo-2-(1-pyrrolidinyl)ethyl]thio]-4H-1,2,4-triazol-3-yl]methyl]-](/img/structure/B11056251.png)

![5-(3-fluorophenyl)-3-hydroxy-1-[2-(1H-indol-3-yl)ethyl]-4-[(4-methoxyphenyl)carbonyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11056261.png)
